molecular formula C9H10BrN3 B3060147 5-Bromo-1,7-dimethyl-1H-indazol-3-amine CAS No. 1820704-52-6

5-Bromo-1,7-dimethyl-1H-indazol-3-amine

Cat. No.: B3060147
CAS No.: 1820704-52-6
M. Wt: 240.10
InChI Key: PKSJBVLMXDSHOQ-UHFFFAOYSA-N
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Description

5-Bromo-1,7-dimethyl-1H-indazol-3-amine is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 1st and 7th positions of the indazole ring, along with an amine group at the 3rd position. The molecular formula for this compound is C9H10BrN3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,7-dimethyl-1H-indazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.

    Reduction Products: Reduction typically yields amine derivatives with altered oxidation states.

Scientific Research Applications

5-Bromo-1,7-dimethyl-1H-indazol-3-amine has several scientific research applications:

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The primary difference lies in the position and number of substituents on the indazole ring.
  • Biological Activity: While similar compounds may exhibit comparable biological activities, the presence of different substituents can significantly alter their potency and selectivity.
  • Uniqueness: 5-Bromo-1,7-dimethyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-1,7-dimethylindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-5-3-6(10)4-7-8(5)13(2)12-9(7)11/h3-4H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSJBVLMXDSHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(N=C2N)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270908
Record name 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820704-52-6
Record name 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820704-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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